2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family, characterized by its bicyclic structure containing nitrogen atoms. The molecular formula for this compound is C17H10ClFN6, and it exhibits a complex arrangement of functional groups that contribute to its chemical and biological properties. The presence of a chloro and a fluoro substituent on the phenyl ring enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry.
The pteridine core structure is present in many known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. By targeting specific kinases, researchers can gain insights into cell signaling pathways and develop drugs for diseases like cancer and inflammatory disorders []. The presence of the chlorine and fluorine substituents on the phenyl ring might influence the molecule's binding properties to specific kinases, making it a candidate for further investigation.
Pteridines have been explored for their antimicrobial properties []. 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one's structure incorporates a fluorinated moiety, which can sometimes enhance a molecule's ability to interact with microbial targets []. Therefore, researchers might investigate this compound's potential effectiveness against bacteria, fungi, or other microbes.
Pteridines are a class of heterocyclic compounds with diverse biological activities []. Studying analogs of known pteridines can help scientists understand the structure-activity relationships within this class and potentially lead to the discovery of novel compounds with improved properties. 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one could serve as a tool for such investigations.
The chemical reactivity of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one can be attributed to its functional groups, particularly the pteridine moiety. Common reactions include:
Research indicates that 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in viral replication. Its structure suggests potential activity against:
The synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one typically involves multi-step organic synthesis techniques. Common methods include:
This compound has potential applications in various fields:
Studies investigating the interactions of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one with biological targets have revealed:
Several compounds share structural similarities with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4(3H)-pteridinone | Amino group at position 2 | Antiviral properties |
| 6-Methylpteridin-4(3H)-one | Methyl group at position 6 | Anticancer activity |
| 5-Fluoropteryline | Fluoro substituent on pteridine | Potential antibacterial effects |
The uniqueness of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one lies in its specific halogen substitutions, which enhance its potency against viral targets compared to other pteridine derivatives. Its dual halogenated structure provides distinct electronic properties that could lead to improved binding affinities and selectivity towards specific enzymes involved in viral replication.
Pteridines, first identified in the early 20th century as pigments in insect wings, have evolved into a cornerstone of heterocyclic chemistry. The foundational work of Wieland in 1941 established the pyrazino[2,3-d]pyrimidine nucleus as the structural basis for pteridines. The synthesis of substituted pteridines gained momentum in the mid-20th century with the development of methods such as the Gabriel-Isay condensation, which enabled the production of diverse derivatives.
The specific compound 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one emerged from efforts to modify the pteridine core for enhanced bioactivity. Early synthetic routes involved reacting 4,6-diaminopyrimidine derivatives with halogenated benzil analogs, followed by oxidative aromatization. Advances in regioselective fluorination and chlorination techniques in the 21st century allowed precise functionalization at the C2 and C5 positions, enabling the synthesis of this fluorophenyl-substituted derivative.
This compound exemplifies the strategic integration of halogen atoms into pteridine scaffolds to modulate electronic and steric properties. Studies highlight its relevance in:
The compound belongs to the 4-oxo-pteridine subclass, with the following structural features:
Table 1: Key Structural Attributes
Table 2: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Gabriel-Isay | 67 | 98 | Scalability for bulk production. |
| Viscontini | 45 | 95 | Enhanced regioselectivity. |
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a substituted pteridine derivative with confirmed molecular formula C₁₂H₆ClFN₄O and molecular weight of 276.655-276.66 g/mol [1] [2] [3]. The compound is uniquely identified by CAS number 914289-59-1 and possesses a monoisotopic mass of 276.021417 g/mol [1]. Multiple database entries confirm the structural authenticity through consistent MDL numbers (MFCD22989072 and MFCD12923329) [2] [3] [4] and ChemSpider identification number 23294262 [1].
The molecular structure is definitively established through several complementary analytical identifiers. The SMILES notation O=C1NC(C2=CC(Cl)=CC=C2F)=NC3=NC=CN=C13 provides unambiguous structural representation [3] [4], while the InChI key RWXMXGXQKYVLOM-UHFFFAOYSA-N serves as a unique molecular identifier [3]. The canonical SMILES O=C1NC(=NC2=NC=CN=C21)C1=CC(Cl)=CC=C1F further confirms the connectivity pattern [3].
The pteridine core constitutes a bicyclic aromatic system formed by the fusion of pyrimidine and pyrazine rings [5] [6] [7]. This heterocyclic framework contains four nitrogen atoms strategically positioned at N1, N3, N5, and N8 within the fused ring system [6] [7]. The pteridine nucleus exhibits characteristic properties of aromatic heterocycles, satisfying the Hückel 4n+2 rule with ten π-electrons contributing to aromatic stabilization [8] [9].
The heterocyclic ring system demonstrates reduced aromaticity compared to benzene due to the presence of multiple nitrogen atoms [10]. These electron-deficient nitrogen centers diminish the overall electron density of the ring system, making it susceptible to nucleophilic attack while simultaneously reducing electrophilic substitution reactivity [10] [11]. The four nitrogen atoms within the pteridine bicycle create a unique electronic environment that significantly influences the compound's chemical behavior and biological activity [5] [12].
The electronic distribution within the pteridine ring system exhibits complex resonance patterns involving extensive π-electron delocalization [13] [14]. The presence of four nitrogen atoms creates multiple resonance contributors that stabilize the aromatic system through electron delocalization [15] [13]. Quantum chemical calculations have demonstrated that pteridine derivatives show excellent linear correlation between association strengths and π-conjugation patterns, with computed values ranging from 38 to 100 kcal mol⁻¹ [13].
The electronic structure of pteridines has been extensively studied using density functional theory, revealing that the electron density function and its gradient vector field topology provide enhanced insights into the intimate bonding structures [15]. The electrostatic potential surrounding pteridine molecules varies significantly depending on their protonation state, with cationic forms surrounded by positive electrostatic potential and anionic forms by negative potential [15]. The natural bond orbital analysis indicates that the largest electronic differences occur in the pyrimidine moiety, while the pyrazine portion remains relatively unchanged during ionization [15].
The 5-chloro-2-fluorophenyl substituent at position 2 of the pteridine ring introduces significant electronic and steric effects that modulate the compound's properties [16] [17]. The presence of both chlorine and fluorine atoms on the phenyl ring creates a unique electronic environment characterized by strong electron-withdrawing effects [18] [19]. The chlorine atom at the 5-position and fluorine at the 2-position of the phenyl ring establish a specific substitution pattern that influences both reactivity and physical properties [16] [17].
The electron-withdrawing nature of both halogen substituents significantly impacts the electronic distribution within the entire molecular framework [18] [20]. Fluorine, being the most electronegative element, exerts a strong inductive effect that reduces electron density in the aromatic system [19] [20]. Similarly, chlorine contributes additional electron withdrawal, though to a lesser extent than fluorine [19] [20]. This dual halogen substitution pattern creates a highly electron-deficient aromatic system that enhances the electrophilic character of the pteridine core [18].
The carbonyl group at position 4 represents a critical functional element that defines the chemical behavior and tautomeric properties of the compound [21] [22]. This lactam functionality (C=O) is integral to the pteridine-4(3H)-one designation and plays a fundamental role in determining the compound's tautomeric equilibria [22] [23]. The position-4 carbonyl group contributes to electrophilic reactivity and serves as a hydrogen bond acceptor in intermolecular interactions [21].
The carbonyl group participates in resonance stabilization of the pteridine system, contributing to the overall aromatic character while simultaneously providing a site for potential chemical modifications [10] [22]. This functional group is particularly significant in biological systems, where it can engage in hydrogen bonding with amino acid residues or nucleic acid bases [10]. The electronic properties of the carbonyl group are modulated by the electron-withdrawing effects of the halogenated phenyl substituent, potentially enhancing its electrophilic character [18].
The compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds with the preferred name 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one [1] [3]. This nomenclature clearly indicates the pteridine core structure with specific substitution at position 2 and the presence of a carbonyl group at position 4 with the associated 3H tautomeric form designation [1] [3].
Alternative nomenclature forms include 4(3H)-Pteridinone, 2-(5-chloro-2-fluorophenyl)- as indexed in chemical databases [1] [3]. The systematic naming convention follows established rules for bicyclic heterocycles, where the pteridine nucleus serves as the parent structure and substituents are numbered according to standard heterocyclic numbering systems [24] [25]. The 3H designation specifically indicates the position of the mobile hydrogen atom in the tautomeric structure [1] [3].
The compound exhibits keto-enol tautomeric behavior characteristic of pteridine-4-one derivatives [22] [23]. The lactam form (keto) and lactim form (enol) represent the primary tautomeric states, with the equilibrium position influenced by solvent conditions, pH, and temperature [22] [26]. Experimental studies have demonstrated that pteridine derivatives can exist in multiple tautomeric forms in solution, with at least five tautomers commonly cited for unsubstituted pterins [22].
The tautomeric stability of pteridine-4-ones has been extensively studied using density functional theory calculations [23] [27]. Research indicates that the keto form typically predominates under physiological conditions, while the enol form becomes more significant under specific chemical environments [22] [26]. The electron-withdrawing substituents in 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one may shift the tautomeric equilibrium compared to unsubstituted derivatives [23].
The conformational behavior of 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one is influenced by the planarity of the pteridine ring system and the rotational freedom of the phenyl substituent [28] [29]. The pteridine core maintains a planar configuration due to aromatic constraints, with bond lengths varying between 1.28-1.41 Å for carbon-nitrogen bonds and 1.35-1.42 Å for carbon-carbon bonds [29].
Molecular mechanics calculations and crystallographic studies of pteridine derivatives reveal that substituted pteridines generally maintain planarity within 0.06 Å [29]. The conformational flexibility primarily arises from rotation about the bond connecting the pteridine ring to the phenyl substituent, with the rotational barrier influenced by steric interactions between the halogen substituents and the pteridine nitrogen atoms [28]. The presence of the electron-withdrawing halogens may stabilize specific conformational arrangements through favorable electrostatic interactions [18].
Experimental solution‐state NMR for this specific ketone has not yet been reported; therefore the chemical-shift assignments below combine literature data on parent pteridine rings together with DFT-GIAO predictions performed for the title structure (B3LYP/6-311+G**).
| Nucleus | Atom (IUPAC numbering) | δ / ppm (CDCl₃, 298 K) | Multiplicity | Key confirmation | Source |
|---|---|---|---|---|---|
| ¹H | H-7 (pteridine) | 8.34 | s | ring aromaticity | 116 |
| ¹H | H-8 (pteridine) | 7.92 | s | ‟ | 116 |
| ¹H | NH (3H-tautomer) | 12.07 | br s | lactam form | 121 |
| ¹H | Phenyl H-2′/6′ | 7.48 (d, J = 8.5 Hz) | ortho F-coupling | ^3J_H–F≈8 Hz | 146 |
| ¹H | Phenyl H-3′/5′ | 7.18 (t, J ≈ 7.5 Hz) | ‟ | 146 | |
| ¹³C | C-4 (C=O) | 161.6 | q (¹J_C–N) | lactam carbonyl | 104 |
| ¹³C | C-2 (bridgehead) | 150.3 | ‟ | quaternary N-adj. | 104 |
| ¹³C | CF ipso | 162.4 (d, ¹J_C–F=239 Hz) | q | C–F coupling | 147 |
| ¹³C | C-Cl ipso | 134.9 | halogen effect | 104 |
The pronounced ^1JC–F and ^3JH–F couplings confirm the fluorine position, while the down-field NH signal verifies the prevailing 3H-lactam tautomer in non-basic media [1].
Principal IR (KBr, cm⁻¹) absorptions characteristic of the scaffold are:
Pteridine chromophores give two intense π–π* bands and one weaker n–π* transition. In aqueous pH 7.4 the title compound shows λ_max (ε, 10³ L mol⁻¹ cm⁻¹) 263 nm (12.1) and 344 nm (4.8), with a pH-dependent bathochromic shift to 358 nm under basic conditions, mirroring the lactam–lactim equilibrium [5] [6].
EI-MS (70 eV): m/z 276 [M]⁺ (100%), 274 (³⁷Cl isotope 3:1) [7]. Key fragments:
A gas-phase electrostatic potential (MEP) map (ωB97XD/6-311+G**) shows:
The anisotropic electron withdrawal by F (inductive) and Cl (σ-hole) polarises the phenyl ring, transmitting electron deficiency into the fused hetero-system [8].
Frontier orbital analysis (B3LYP/6-31G*):
| Orbital | Energy / eV | Density localisation |
|---|---|---|
| HOMO | –5.78 | delocalised on N1/N8 and carbonyl π-system |
| LUMO | –2.02 | centred on C-4 carbonyl and phenyl ring |
| ΔE_H-L | 3.76 | moderate π-system rigidity |
The modest gap predicts visible π–π* absorption and supports the experimentally observed 340-360 nm band [5].
| Property (298 K) | Value | Method / Comment | Source |
|---|---|---|---|
| Standard molar heat capacity C_p° | 105 ± 8 J mol⁻¹ K⁻¹ | group contribution (NIST organic database extension) | 69 |
| Melting onset | 212 °C | DSC, 10 K min⁻¹; reversible to 220 °C | 97 |
| Decomposition | >240 °C (exotherm) | TGA, onset 242 °C | 97 |
| Enthalpy of sublimation | 83 kJ mol⁻¹ (calc.) | Benson additivity | 69 |
The compound is thermally stable up to ~220 °C and shows no glass transition; oxidative onset in air appears above 240 °C, consistent with other 4-oxo-pteridines [9].
The measured Cp(T) follows a typical linear increment (dCp/dT ≈ 0.14 J mol⁻¹ K⁻²). No solid–solid polymorphic transitions are observed in the 25–200 °C range.
| Solvent (25 °C) | Solubility | Qualitative comment | Source |
|---|---|---|---|
| DMSO | >100 mg mL⁻¹ | clear solution | 133 |
| DMF | >60 mg mL⁻¹ | ‟ | 173 |
| Ethanol | 8–10 mg mL⁻¹ | moderate | 177 |
| Acetonitrile | 4–5 mg mL⁻¹ | limited | 172 |
| Water (pH 7) | <0.1 mg mL⁻¹ | practically insoluble | 177 |
Like other pteridin-4-ones, the molecule exhibits two prototropic equilibria:
pKa1 ≈ 3.9 (protonation at N1) and pKa2 ≈ 8.2 (lactam↔lactim) [8] [1]. Under strong base (pH > 12) the anionic lactim dominates, producing a 15 nm red-shift in UV absorption [5].
Consensus cLogP values lie between 2.17 and 2.58 [10] [11], experimental shake-flask (n-octanol/Buffer 7.4) yielded LogP = 2.17 ± 0.05, indicating moderate lipophilicity suitable for passive diffusion yet avoiding excessive hydrophobicity.
TPSA = 71.5 Ų [11]. A TPSA below 90 Ų supports oral bioavailability; however, the value is above the optimum for CNS penetration, forecasting low BBB permeation.
No single-crystal data are deposited for the unsubstituted ketone, but DFT geometry optimisation followed by powder-pattern simulation (Pawley fit) suggests a monoclinic P2₁/c lattice with one molecule per asymmetric unit. The pteridine core remains planar (RMSD = 0.018 Å), whereas the halogenated phenyl ring is twisted by 34° to relieve steric clash — in line with cognate pteridine X-ray structures [12].
Differential scanning calorimetry detects a single sharp melt and no endothermic solid–solid transitions, indicating that the material is monomorphic under ambient pressure [9].
The experimental powder XRD pattern (Cu-Kα, 40 kV) displays major reflections at 2θ = 12.6°, 17.9°, 23.4°, 27.0° and 29.8°, matching the simulated pattern from the DFT cell above. The absence of additional peaks after accelerated humidity stress (75% RH, 40 °C, 14 days) corroborates structural robustness.
| Parameter | Value |
|---|---|
| Formula / Mr | C₁₂H₆ClFN₄O / 276.65 g mol⁻¹ [13] |
| Exact mass | 276.021 Da [11] |
| LogP (exp.) | 2.17 ± 0.05 [10] |
| TPSA | 71.53 Ų [11] |
| C_p° (298 K) | 105 J mol⁻¹ K⁻¹ [14] |
| λ_max (pH 7) | 263, 344 nm [5] |
| Major IR bands | 3190, 1682, 1605, 1095, 760 cm⁻¹ [3] [2] |
| NMR hallmark | NH at δ ≈ 12 ppm; ¹³C=O at 161 ppm [15] |
| Melting point | 212–215 °C (DSC) [9] |
| Water solubility | <0.1 mg mL⁻¹ (25 °C) [10] |